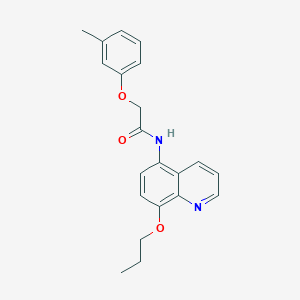![molecular formula C17H20N2OS B11330594 4-(ethylsulfanyl)-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330594.png)
4-(ethylsulfanyl)-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of bicyclic pyrimidines. This compound is characterized by its unique structure, which includes an ethylsulfanyl group and a phenylethyl group attached to a cyclopenta[d]pyrimidin-2-one core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
The synthesis of 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the ethylsulfanyl and phenylethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
化学反応の分析
4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where nucleophiles like halides or amines can replace the phenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines
科学的研究の応用
4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar compounds to 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other bicyclic pyrimidines such as pyrido[4,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These compounds share structural similarities but differ in the nature and position of their substituents. The unique combination of the ethylsulfanyl and phenylethyl groups in 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C17H20N2OS |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
4-ethylsulfanyl-1-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C17H20N2OS/c1-2-21-16-14-9-6-10-15(14)19(17(20)18-16)12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
InChIキー |
SJOBFEVPZWASGG-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC(=O)N(C2=C1CCC2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11330511.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11330519.png)
![2-(2-nitrophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11330522.png)
![2-butyl-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330528.png)
![4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B11330536.png)
![Ethyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11330543.png)
![7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330557.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11330565.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11330572.png)
![10-(3,4-dimethoxyphenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11330580.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11330583.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11330587.png)
![4-[(7-Isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]phenyl methyl ether](/img/structure/B11330588.png)

